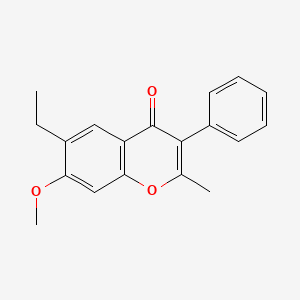![molecular formula C16H14N4O2 B5398446 N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5398446.png)
N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as PPOU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPOU is a urea derivative that contains an oxadiazole moiety, which makes it a promising candidate for drug development and other scientific research applications.
Wirkmechanismus
The mechanism of action of N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease, which are involved in the regulation of pH and nitrogen metabolism, respectively. N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the regulation of pH and nitrogen metabolism. N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential as a versatile building block for the synthesis of novel materials and compounds. One limitation of using N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its relatively low solubility in water, which may limit its applicability in certain experiments.
Zukünftige Richtungen
There are many possible future directions for research on N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is the further investigation of its potential as an anticancer agent, including studies on its mechanism of action and efficacy in animal models. Another direction is the synthesis of novel materials and compounds using N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea as a building block, with potential applications in fields such as electronics and energy storage. Additionally, further studies on the biochemical and physiological effects of N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea may provide insights into its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction of N-phenylurea with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has potential applications in various scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied as a potential inhibitor of enzymes involved in various metabolic pathways.
Eigenschaften
IUPAC Name |
1-phenyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(18-13-9-5-2-6-10-13)17-11-14-19-15(20-22-14)12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUPUDOHZYSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-ethoxypropanoyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5398383.png)
![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylisoxazole-3-carboxamide](/img/structure/B5398390.png)
![5-{3-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5398398.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5398402.png)

![2-(3-methyl-4-{[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5398412.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5398420.png)
![4-(benzylamino)-N-isopropyl-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5398427.png)
![(2R)-2-methoxy-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-phenylacetamide](/img/structure/B5398433.png)
![6-(azocan-1-ylcarbonyl)-5-[(2-methylpyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5398443.png)


![3-(2-{[(1-ethylcyclopropyl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5398466.png)